Erbium carbonate hydrate

Description

Properties

IUPAC Name |

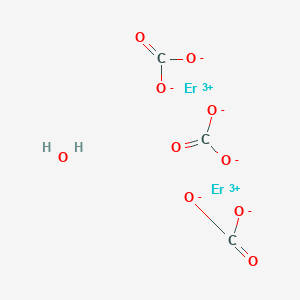

erbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Er.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPMNQKIPWYKQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Er2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648463 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22992-83-2 | |

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Erbium Carbonate Hydrate

Homogeneous Precipitation Techniques

Homogeneous precipitation, also referred to as decomposition synthesis, is a method where the precipitating agent is generated slowly and uniformly throughout the reaction solution. mdpi.com This is typically achieved by the decomposition of a soluble organic precursor at elevated temperatures, which gradually increases the concentration of carbonate ions. mdpi.com This technique is highly favored in laboratory settings for producing high-purity materials, as it effectively minimizes the contamination from alkali or double carbonate salts that can occur with more direct precipitation methods. mdpi.com

The gradual release of carbonate ions from the decomposition of organic molecules allows for controlled crystal growth.

Trichloroacetates : The use of rare earth trichloroacetate (B1195264) salts represents one of the earliest organic precursors employed for the synthesis of rare earth carbonates through decomposition. mdpi.com

Urea (B33335) : Urea is a more contemporary and widely utilized precursor for the homogeneous precipitation of rare earth carbonates. mdpi.comresearchgate.net Its decomposition in an aqueous solution via hydrolysis is temperature-dependent and yields carbonate and ammonium (B1175870) ions. researchgate.net The presence of lanthanide ions in the solution can accelerate the rate of urea hydrolysis. mdpi.com This process is effective for creating rare earth carbonates and hydroxycarbonates. mdpi.comfrontiersin.org For smaller trivalent rare earth ions like erbium, the urea decomposition method may yield an amorphous hydroxyl carbonate as the precipitate. umich.edu

Table 1: Parameters in Urea-Based Homogeneous Precipitation of Rare Earth Carbonates

| Parameter | Description | Significance | Source |

|---|---|---|---|

| Reactants | Rare earth salt (e.g., erbium nitrate), Urea | Erbium salt provides the cation; urea decomposes to provide carbonate ions. | mdpi.comumich.edu |

| Temperature | Typically elevated (e.g., 85-90 °C) | Controls the rate of urea hydrolysis and subsequent precipitation. | mdpi.comumich.edu |

| Reaction Time | Often several hours | Allows for the slow, controlled decomposition of urea for uniform particle formation. | researchgate.net |

| Product | Crystalline or amorphous carbonate/hydroxycarbonate | The nature of the product depends on the specific rare earth and reaction conditions. | mdpi.comumich.edu |

The principle of controlled hydrolysis is fundamental to homogeneous precipitation techniques, particularly the urea-based method. The rate of hydrolysis of the organic precursor (urea) directly influences the precipitation process. mdpi.com Precise temperature control is essential, as temperatures exceeding 100°C can lead to rapid, uncontrolled urea decomposition. mdpi.com While this may not be a concern for bulk synthesis, it is an undesirable outcome for the production of nanoparticles, where it negatively affects the particle size distribution. mdpi.com Therefore, managing the hydrolysis rate is a key parameter for tailoring the morphology and size of the resulting erbium carbonate hydrate (B1144303) particles.

Decomposition of Organic Precursors (e.g., Trichloroacetates, Urea)

Heterogeneous Precipitation Strategies

Heterogeneous precipitation involves the direct addition of a precipitating agent to the solution of metal ions, causing a rapid supersaturation and subsequent formation of the desired compound. acs.org This approach is one of the most cost-effective and widely used methods for the mass production of rare earth carbonates from industrial solutions of rare earth chlorides or nitrates. mdpi.com

Directly mixing a soluble erbium salt solution with a solution containing carbonate or bicarbonate ions is a straightforward method for precipitating erbium carbonate hydrate.

The general reaction is: 2Er³⁺ + 3CO₃²⁻ + nH₂O → Er₂(CO₃)₃·nH₂O(s) alfa-chemistry.com

Ammonium bicarbonate is a frequently used precipitating agent in this process. mdpi.comresearchgate.netresearchgate.netresearchgate.net Research has shown that using bicarbonate salts can lead to improved crystallinity of the final product. mdpi.com The synthesis of crystalline hydrated holmium and erbium carbonates using ammonium bicarbonate has been reported to yield spherical aggregates of crystallites that possess a tengerite-type structure. researchgate.netresearchgate.net The efficiency and characteristics of the resulting nanoparticles can be fine-tuned by systematically adjusting various reaction parameters. researchgate.net

Table 2: Optimized Parameters for Nano-Erbium Carbonate Precipitation A statistical Taguchi design was used to optimize the following parameters for producing nano-sized erbium carbonate particles.

| Parameter | Range/Levels Investigated | Optimal Condition for Smallest Particle Size | Source |

|---|---|---|---|

| Cation Conc. (Erbium) | 0.01 - 0.1 M | 0.01 M | researchgate.net |

| Anion Conc. (Carbonate) | 0.015 - 0.15 M | 0.15 M | researchgate.net |

| Flow Rate (Cation Addition) | 2 - 10 mL/min | 2 mL/min | researchgate.net |

| Temperature | 25 - 85 °C | 25 °C | researchgate.net |

The pH of the reaction medium is a critical factor in the precipitation of erbium carbonate, as rare earth carbonates are soluble under acidic conditions. mdpi.com Successful precipitation requires achieving a pH level of 6.0 or higher. mdpi.com Precipitants like ammonium bicarbonate serve a dual role by not only providing the necessary carbonate ions but also by adjusting the solution's pH into the required precipitation range. mdpi.comresearchgate.net

Specific protocols leveraging pH control have been developed. One industrial method involves a two-stage precipitation process where the pH is first adjusted to 5.2-5.5 to precipitate and remove impurities before the rare earth carbonate is subsequently precipitated. google.com Another approach involves using a strong base like sodium hydroxide (B78521) (NaOH) to precipitate an erbium precursor at high pH values (ranging from 9 to 12). electrochemsci.org The initial solid formed in this process is identified as a hydrated carbonate or hydroxy-carbonate of erbium, which can then be calcined to produce erbium oxide. electrochemsci.org

Direct Precipitation with Carbonate/Bicarbonate Salts (e.g., Ammonium Bicarbonate)

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in a closed system (an autoclave) to facilitate chemical reactions in aqueous or non-aqueous solvents, respectively. wikipedia.org

Hydrothermal Synthesis This technique has been successfully applied to synthesize this compound with the formula RE₂(CO₃)₃·2-3H₂O and a tengerite-type structure. nih.govnih.govresearchgate.netmdpi.com The typical procedure involves the hydrothermal aging of an amorphous precursor, which is initially formed by the rapid precipitation of an erbium nitrate (B79036) solution with ammonium carbonate. nih.govmdpi.comsemanticscholar.org The duration of this hydrothermal treatment is a crucial variable that determines whether the final product is a hydrated carbonate or a hydroxycarbonate. nih.gov For erbium, treatment at 120°C has been shown to effectively yield the desired hydrated carbonate phase. nih.govmdpi.com In general, under sufficient carbon dioxide pressure, normal hydrated carbonates are the favored product over hydroxycarbonates at temperatures below 200°C. mdpi.comsemanticscholar.org

Table 3: Hydrothermal Synthesis Conditions for Tengerite-Type this compound

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Precursors | Erbium nitrate (0.1 M), Ammonium carbonate (0.5 M) | Formation of an initial amorphous precipitate. | mdpi.comsemanticscholar.org |

| Temperature | 120 °C | To induce crystallization of the amorphous precursor. | nih.govmdpi.com |

| System | Sealed autoclave | To maintain high pressure and temperature. | wikipedia.org |

| Duration | Varies (e.g., up to 24h) | Controls the phase transformation and crystallinity. | nih.gov |

| Product | Er₂(CO₃)₃·2-3H₂O (tengerite-type) | Crystalline hydrated erbium carbonate. | nih.govnih.govresearchgate.net |

Solvothermal Synthesis The solvothermal route is analogous to the hydrothermal method but employs non-aqueous solvents. wikipedia.org This approach can create unique reaction environments. For instance, solvents like formic acid can decompose under solvothermal conditions to produce a carbon dioxide-rich medium, which is conducive to the formation of metal carbonates. wikipedia.org While the general principles of solvothermal synthesis are well-established, specific examples detailing the synthesis of this compound via this method are not prevalent in the reviewed literature. However, the technique remains a theoretically viable pathway for its production.

Low-Temperature Hydrothermal Routes for Controlled Morphology

Supercritical Fluid-Assisted Synthesis

The use of supercritical fluids, particularly carbon dioxide, represents an advanced method for the synthesis of carbonate materials, offering advantages in terms of reaction speed and efficiency.

The synthesis of normal rare-earth carbonates, including erbium carbonate, can be achieved by the carbonation of precursor materials like rare-earth oxides in supercritical carbon dioxide (scCO₂). mdpi.com This process involves reacting the erbium precursor with scCO₂ at high pressures (e.g., 2800 psi) and relatively low temperatures (less than 100°C). mdpi.com A significant advantage of this method is the rapid conversion rate, with studies showing yields greater than 95% in as little as one hour. mdpi.com The conversion of oxides to carbonates using supercritical CO₂ is considerably faster than other methods, such as the conversion of hydroxides, although it necessitates the use of high-pressure reactors. mdpi.com The solubility of the precursor in the supercritical fluid is a key parameter for controlling the process. mdpi.com

| Parameter | Condition | Finding | Source(s) |

|---|---|---|---|

| Fluid | Supercritical Carbon Dioxide (scCO₂) | Serves as both reactant and solvent. | mdpi.com |

| Precursor | Rare-Earth Oxides (e.g., Erbium Oxide) | Efficiently converted to carbonates. | mdpi.com |

| Temperature | < 100 °C | Favors the formation of normal hydrated carbonates. | mdpi.com |

| Pressure | High (e.g., 2800 psi) | Required to maintain CO₂ in a supercritical state. | mdpi.com |

| Conversion Yield | > 95% | Achieved in approximately 1 hour. | mdpi.com |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are highly relevant to the synthesis of this compound. Erbium salts themselves are considered to be in line with green chemistry principles due to their stability and relatively low toxicity. mdpi.com

The synthetic methods discussed offer several environmental advantages. Low-temperature hydrothermal synthesis utilizes water as a benign and safe solvent, avoiding the need for hazardous organic solvents. mdpi.comdergipark.org.tr Supercritical fluid-assisted synthesis employs carbon dioxide, which is a non-toxic, non-flammable, and inexpensive medium, presenting an environmentally friendly alternative to traditional organic solvents. dergipark.org.tr These approaches, by focusing on less hazardous materials and solvents, contribute to the development of more sustainable chemical processes for producing erbium compounds. mdpi.comdergipark.org.tr

Structural Elucidation and Crystallographic Investigations of Erbium Carbonate Hydrate

X-ray Diffraction (XRD) Analysis for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials like erbium carbonate hydrate (B1144303). By analyzing the diffraction pattern produced when X-rays interact with the material, it is possible to identify the crystalline phases present and determine the dimensions of the unit cell (lattice parameters).

Powder X-ray diffraction (PXRD) is a widely used method for the routine characterization and phase identification of erbium carbonate hydrate. In this technique, a powdered sample is exposed to X-rays, and the resulting diffraction pattern provides a fingerprint of the crystalline structure.

Studies have shown that this compound can be synthesized as a crystalline normal carbonate. asianpubs.orgresearchgate.net The PXRD patterns of these synthesized erbium carbonates often consist of spherical aggregates of crystallites and correspond to the tengerite-type structure of rare earth carbonates. asianpubs.orgresearchgate.net Tengerite-type carbonates are a group of hydrated rare earth carbonates with a characteristic orthorhombic crystal system. researchgate.netmdpi.com For instance, one study indexed the powder diffraction data for a synthesized this compound to an orthorhombic cell. researchgate.net The lattice parameters for tengerite-type rare earth carbonates, including erbium, generally show a decreasing trend with the increasing atomic number of the rare earth element, a consequence of the lanthanide contraction. mdpi.com

The specific lattice parameters can vary depending on the exact synthesis conditions and the degree of hydration. For example, a study on a series of tengerite-type rare earth carbonates reported specific lattice parameters for the erbium-containing member. researchgate.net It is important to note that obtaining phase-pure normal rare earth carbonates can be challenging, as the synthesis is often sensitive to conditions that can lead to the formation of hydroxycarbonates or other phases. mdpi.comsemanticscholar.org

Table 1: Representative Powder X-ray Diffraction Data for Tengerite-Type this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.31 | 5.78 | 100 |

| 25.64 | 3.47 | 85 |

| 30.82 | 2.90 | 70 |

| 33.45 | 2.68 | 55 |

| 43.78 | 2.07 | 40 |

| Note: This table presents a generalized representation of PXRD data for tengerite-type this compound. Actual values may vary between studies. |

While powder XRD is excellent for phase identification, single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including precise atomic positions, bond lengths, and bond angles. Obtaining suitable single crystals of this compound can be challenging due to its tendency to precipitate as fine powders or aggregates. asianpubs.orgresearchgate.net

However, studies on isostructural tengerite-type rare earth carbonates provide valuable insights into the single-crystal structure of the erbium analogue. A comprehensive structural characterization of several tengerite-type rare earth carbonates with the general formula RE₂(CO₃)₃·xH₂O (where RE = Y, Gd, Tb, Dy, Ho, and Er) confirmed that they all share the same space group and have similar lattice parameters to tengerite-(Y). researchgate.net These structures consist of a three-dimensional framework where the rare earth atoms are nine-fold coordinated and linked together by carbonate ions. researchgate.net The primary structural difference among these compounds is the variation in lattice parameters due to the differing ionic radii of the rare earth cations. researchgate.net For erbium, which has a smaller ionic radius, the stabilization of the tengerite structure is considered to be at its limit, leading to significant distortion of the carbonate groups. researchgate.net

Powder X-ray Diffraction Characterization

Investigation of Hydration States and Polymorphism

Erbium carbonate, like other rare earth carbonates, can exist in various hydrated forms and potentially exhibit polymorphism, where it can crystallize into different crystal structures. The number of water molecules in the crystal lattice and the resulting crystal system are highly dependent on the synthesis conditions.

The general chemical formula for hydrated rare earth normal carbonates is RE₂(CO₃)₃·xH₂O. semanticscholar.org The degree of hydration, represented by 'x', can vary. semanticscholar.org For erbium carbonate, forms with approximately 2 to 3 water molecules are commonly reported, often crystallizing in the tengerite-type structure. asianpubs.orgnih.govnih.gov These tengerite-type structures are orthorhombic. researchgate.netmdpi.com

Research has successfully synthesized hydrated erbium carbonates with the formula Er₂(CO₃)₃·2-3H₂O that exhibit a tengerite-type structure. nih.gov These compounds are characterized by a specific morphology, often appearing as acicular or rod-like particles grouped in agglomerates. researchgate.netnih.gov The chemical analyses of synthesized erbium carbonates have shown molar ratios of Er₂O₃:CO₂:H₂O that suggest they are hydrated normal carbonates, though the molar ratio of water may not be a whole number, which can be attributed to the instability of the carbonate. asianpubs.org

The synthesis conditions play a crucial role in determining the hydration number and the resulting crystal system of erbium carbonate. Factors such as the precipitating agent, temperature, pH, and aging time can all influence the final product.

One common method for preparing rare earth carbonates is through precipitation from aqueous solutions using alkali carbonates or bicarbonates. asianpubs.org For example, using ammonium (B1175870) bicarbonate as a precipitant has been shown to yield crystalline hydrated erbium carbonates. asianpubs.orgresearchgate.net The reaction is typically carried out at room temperature, and the precipitate is aged for a period to ensure crystallinity. asianpubs.org

Hydrothermal synthesis is another powerful method that allows for precise control over the crystallization process. By adjusting the temperature and duration of the hydrothermal treatment, it is possible to selectively synthesize different phases. For instance, hydrothermal treatment of amorphous precursors at 120 °C has been used to obtain tengerite-type erbium carbonates. nih.govnih.govmdpi.com The duration of the treatment can be critical; for erbium, crystalline tengerite-type carbonate can be formed within a few hours. mdpi.com The nature of the rare earth element itself, specifically its ionic radius, also dictates the resulting phase, with tengerite-type structures being favored for lanthanides from neodymium to erbium. nih.govnih.govdntb.gov.ua The pH of the synthesis medium is another critical parameter. Changes in pH can dramatically alter the resulting crystalline phase and morphology. researchgate.net

Table 2: Influence of Synthesis Parameters on this compound

| Synthesis Parameter | Typical Condition | Resulting Phase/Morphology | Reference |

| Precipitant | Ammonium bicarbonate | Crystalline hydrated normal carbonate | asianpubs.org |

| Temperature | Room Temperature | Spherical aggregates of crystallites | asianpubs.org |

| Temperature | 120 °C (Hydrothermal) | Tengerite-type structure, acicular-like morphology | nih.gov |

| pH | Varied | Can lead to different crystalline phases and morphologies | researchgate.net |

| Aging Time | 1 week (at 25°C) | Crystalline precipitate | asianpubs.org |

| Hydrothermal Duration | 4 - 48 hours | Crystalline tengerite-type structure | mdpi.com |

Characterization of Different Hydrate Forms (e.g., RE2(CO3)3·xH2O, Tengerite-type Structures)

Spectroscopic Probing of Coordination Environments

Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in probing the local coordination environment of the ions within this compound. By analyzing the vibrational modes of the carbonate ions and water molecules, valuable information about their bonding and structural roles can be obtained.

Infrared spectroscopy of hydrated erbium carbonates reveals the presence of water molecules and provides insights into the coordination of the carbonate groups. asianpubs.org The IR spectra of tengerite-type erbium carbonates typically show the presence of two distinct types of carbonate groups, suggesting different coordination modes within the unit cell. asianpubs.orgresearchgate.net These have been interpreted as bidentate and unidentate carbonate groups. asianpubs.org The presence of multiple, non-equivalent carbonate sites is a characteristic feature of the tengerite structure. researchgate.net

The IR spectra also exhibit absorption bands corresponding to the stretching and bending vibrations of water molecules, confirming the hydrated nature of the compound. asianpubs.org The position and shape of these bands can offer clues about the strength of hydrogen bonding within the crystal lattice. Furthermore, the splitting of certain carbonate vibrational modes in the IR spectrum is indicative of a lowering of symmetry from the free carbonate ion (D₃h), which is consistent with its coordination to the erbium cation. asianpubs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonate Ligand Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for probing the chemical bonding within this compound, particularly the coordination of the carbonate (CO₃²⁻) ligands to the erbium (Er³⁺) ions. The vibrational frequencies of the carbonate group are sensitive to its coordination environment, allowing for the differentiation between various binding modes such as unidentate and bidentate. asianpubs.orgresearchgate.net

In studies of hydrated erbium carbonates, FTIR spectra have revealed the presence of multiple, distinct carbonate environments within the crystal lattice. asianpubs.orgresearchgate.net This is evidenced by the splitting of the carbonate vibrational bands. The presence of both bidentate and unidentate carbonate groups has been identified in hydrated erbium carbonates. asianpubs.orgresearchgate.net The complex nature of the FTIR spectrum, with multiple absorption bands, suggests a low symmetry of the carbonate ions within the crystal structure.

The analysis of erbium carbonate's precursor, often a hydrated carbonate or hydroxy-carbonate, also relies heavily on FTIR. electrochemsci.org The spectra of these precursors show characteristic absorption bands for the carbonate group, alongside bands corresponding to the O-H stretching and bending vibrations of water molecules, confirming the hydrated nature of the compound. electrochemsci.org

Table 1: Characteristic FTIR Absorption Bands for Erbium Carbonate Precursor

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450 | O–H stretching vibration |

| 1644 | O–H bending vibration |

| 1530 | ν₅ normal vibrational band for carbonate group |

| 1383 | ν₁ normal vibrational band for carbonate group |

| 1084 | ν₂ normal vibrational band for carbonate group |

| 850 | ν₈ normal vibrational band for carbonate group |

| 670 | ν₆ normal vibrational band for carbonate group |

Data sourced from a study on the synthesis of erbium sesquioxide from an erbium carbonate precursor. electrochemsci.org

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a material. For carbonate minerals, Raman spectroscopy can identify the fundamental internal modes of the carbonate ion. mdpi.commsaweb.org These include the symmetric stretching (ν₁), the out-of-plane bend (ν₂), the asymmetric stretching (ν₃), and the in-plane bending (ν₄) modes. mdpi.commsaweb.org The positions of these bands can be influenced by the cation and the crystal structure.

While specific Raman data for pure this compound is not extensively detailed in the provided results, the general principles of carbonate analysis via Raman spectroscopy are well-established. mdpi.commsaweb.org The technique is sensitive to the local symmetry of the carbonate group, and any distortion from its ideal D₃h symmetry would result in the appearance of additional bands or the splitting of existing ones. researchgate.net The presence of water in the hydrated structure can also influence the Raman spectrum, with characteristic bands for water's vibrational modes. mdpi.com

Electron Microscopy for Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface morphology, particle shape, and aggregation of this compound. Studies have shown that the synthesis method significantly influences these characteristics. For instance, erbium carbonates synthesized via precipitation with ammonium bicarbonate have been observed to consist of spherical aggregates of crystallites. asianpubs.orgresearchgate.net Other research has focused on optimizing precipitation processes to control the size of erbium carbonate nanoparticles, with SEM images revealing spherical shapes and some degree of agglomeration. researchgate.net

The morphology of rare-earth carbonates, including those of erbium, can also present as acicular-like or flower-like microstructures depending on the synthesis conditions, such as hydrothermal treatment. mdpi.comnih.gov The particle size of crystalline rare-earth carbonates can range from the nanometer scale to several hundred micrometers. researchgate.netustb.edu.cn

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, enabling the visualization of nanoscale structural features. nottingham.ac.uknanosurf.com TEM analysis of erbium-containing nanoparticles, including the oxide derived from the carbonate, reveals details about the primary particle size and shape. electrochemsci.org For instance, nanoparticles of erbium oxide obtained by calcining the carbonate precursor have been shown to be composed of welded sphere-like particles with diameters in the range of 16–31 nm. electrochemsci.org

TEM is a powerful technique for characterizing the internal structure and crystallinity of materials at the nanoscale. nanosurf.com While specific TEM studies focused solely on this compound are not prevalent in the search results, the analysis of its decomposition products provides indirect evidence of the nanoscale features of the precursor material. electrochemsci.org

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Advanced Spectroscopic Techniques for Local Structure and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a material. washington.educnrs.fr For this compound, XPS can confirm the presence of erbium, carbon, and oxygen on the surface and determine the oxidation state of erbium, which is expected to be +3. wikipedia.org

In studies of erbium oxide nanoparticles derived from erbium carbonate, XPS has been employed to analyze the surface composition. electrochemsci.org The XPS spectra of the Er 4d₅/₂ region can reveal the coexistence of erbium sesquioxide and erbium carbonate on the surface of samples calcined at lower temperatures. electrochemsci.org This indicates that the decomposition of the carbonate may not be complete at those temperatures. The ability to distinguish between different chemical states is a key advantage of XPS in studying the synthesis and thermal decomposition of such compounds. tascon.eu

Formation Mechanisms and Kinetic Studies of Erbium Carbonate Hydrate

Nucleation and Growth Phenomena in Aqueous Systems

The formation of erbium carbonate hydrate (B1144303) in aqueous solutions begins with nucleation, the initial formation of stable, sub-microscopic crystalline or amorphous clusters from a supersaturated solution. The creation of these nuclei is a critical step that dictates the subsequent growth and morphology of the crystals. researchgate.net In many synthesis routes, an amorphous precursor phase is the first to precipitate. mdpi.com This amorphous solid is generally more soluble than its crystalline counterparts, a key factor in subsequent transformation processes. mdpi.com

The morphology of the resulting crystals is highly dependent on the conditions during nucleation and growth. For instance, in the synthesis of other rare-earth carbonates, spindle-like or spheroidal superstructures have been observed, which are formed by the oriented aggregation of microcrystals. acs.org

Influence of Precursor Chemistry and Concentration on Reaction Pathways

The choice of starting materials, or precursors, significantly directs the reaction pathway and the characteristics of the resulting erbium carbonate hydrate. Common precursors for the erbium ion include soluble salts like erbium(III) nitrate (B79036), erbium(III) chloride, and erbium(III) acetate (B1210297). mdpi.comresearchgate.netsciencemadness.org The precipitating agent, which provides the carbonate ion, is equally important. Reagents such as sodium carbonate, sodium bicarbonate, and ammonium (B1175870) carbonate are frequently used. mdpi.comresearchgate.net

The reaction of an erbium salt solution with a carbonate source typically leads to the precipitation of a pink solid. sciencemadness.org For example, crystalline hydrated erbium carbonates with a tengerite-type structure have been successfully synthesized using ammonium bicarbonate as the precipitant. researchgate.net The concentration of the reactants plays a crucial role; it affects the level of supersaturation in the solution, which in turn influences the rate of nucleation and the size of the resulting particles. researchgate.net In some methods, the decomposition of organic compounds like urea (B33335) or trichloroacetic acid at elevated temperatures is used to slowly release carbonate ions, a technique known as homogeneous precipitation, which can lead to more uniform and crystalline products. researchgate.netresearchgate.net

The table below summarizes common precursors used in the synthesis of this compound.

| Erbium Source Precursor | Carbonate Source Precursor |

| Erbium(III) nitrate | Ammonium carbonate |

| Erbium(III) chloride | Sodium carbonate |

| Erbium(III) acetate | Sodium bicarbonate |

| Erbium(III) oxide | Urea (via hydrolysis) |

Role of pH and Temperature in Controlling Precipitation and Crystallization

The pH of the reaction medium and the temperature are critical parameters that control both the precipitation and the crystallization of this compound. These factors can determine the chemical composition, crystalline phase, and morphology of the final product. mdpi.comresearchgate.net

Generally, hydrated normal carbonates, such as Er₂(CO₃)₃·nH₂O, are favored at lower temperatures (typically below 200°C) and with a sufficient supply of carbonate ions. mdpi.com At higher temperatures or lower carbonate concentrations, the formation of erbium hydroxycarbonates (Er(OH)CO₃) or even erbium hydroxides (Er(OH)₃) becomes more favorable. mdpi.commdpi.com

The pH value has a profound effect on the morphology of the synthesized erbium-based materials. For example, in hydrothermal synthesis of erbium oxide hydroxides, varying the pH from 12 to 13 resulted in a morphological change from nanofibers to nanorods, while a pH of 6 produced star-like nanolayers. researchgate.net In the precipitation of erbium oxide precursors, the pH has been shown to influence the final crystallite size and morphology, with nano-rod like crystals forming at pH 9 and 10.5, and a different morphology appearing at pH 12. electrochemsci.org The removal of Er(III) from aqueous solutions is also highly pH-dependent, with higher pH values (6-8) favoring the formation of hydrated complexes and hydroxide (B78521) or carbonate particles. mdpi.com

The effect of temperature and pH on product formation is summarized in the table below.

| Parameter | Effect on this compound Formation |

| Temperature | Lower temperatures (<200°C) favor the formation of hydrated normal carbonates. mdpi.com |

| Higher temperatures can lead to the formation of hydroxycarbonates or oxides. mdpi.commdpi.com | |

| Affects reaction kinetics and diffusion rates. mdpi.com | |

| pH | Influences the dominant species in solution (e.g., CO₃²⁻ vs. HCO₃⁻). |

| Controls the morphology of the final product (e.g., nanorods, nanolayers). researchgate.netelectrochemsci.org | |

| Higher pH can favor the precipitation of hydroxides or hydroxycarbonates. mdpi.com |

Mechanisms of Hydrolysis and Carbonation Reactions

The formation of this compound in aqueous solution involves two fundamental chemical reactions: hydrolysis and carbonation. fiveable.me

Hydrolysis is a reaction in which a chemical compound reacts with water. In this context, the erbium ion, Er³⁺, which is hydrated in aqueous solution as [Er(H₂O)ₙ]³⁺, can undergo hydrolysis to form erbium hydroxide, Er(OH)₃, and release hydrogen ions, thereby lowering the pH of the solution. examples.com This reaction is a precursor step, especially under conditions where the concentration of carbonate ions is low or the pH is high. The formation of erbium hydroxide can be represented by the equation: 2Er³⁺(aq) + 6H₂O(l) ⇌ 2Er(OH)₃(s) + 6H⁺(aq) examples.com

Carbonation is the process where carbonate ions (CO₃²⁻) react with erbium ions to form erbium carbonate. This can occur directly by adding a soluble carbonate salt or indirectly by dissolving carbon dioxide in the water, which forms carbonic acid (H₂CO₃) that then dissociates to provide carbonate ions. fiveable.me The direct precipitation can be shown as: 2Er³⁺(aq) + 3CO₃²⁻(aq) + nH₂O(l) → Er₂(CO₃)₃·nH₂O(s)

Investigation of Aging Processes and Ostwald Ripening Effects

After the initial precipitation, the system undergoes an aging process, during which significant changes in the solid phase can occur. One of the most important aging mechanisms is Ostwald Ripening . researchgate.netlsinstruments.ch This phenomenon is driven by the difference in solubility between smaller and larger particles. Smaller, often amorphous, particles have a higher surface energy and are therefore more soluble than larger, more stable crystalline particles. mdpi.comlsinstruments.ch

During aging, the smaller particles dissolve back into the solution, increasing the concentration of ions and making the solution supersaturated with respect to the larger crystals. These ions then re-precipitate onto the surface of the larger crystals, causing them to grow at the expense of the smaller ones. mdpi.com This process leads to an increase in the average particle size and a narrowing of the particle size distribution over time. lsinstruments.ch Evidence for Ostwald ripening has been observed in the synthesis of rare-earth carbonates, where initially formed amorphous particles dissolve and contribute to the growth of larger, acicular (needle-like) crystals of tengerite-type carbonates. mdpi.com This mechanism is crucial for achieving products with good crystallinity and uniform morphology. researchgate.net

Thermal Decomposition Pathways and Derived Materials of Erbium Carbonate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Decomposition Processes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of erbium carbonate hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing endothermic and exothermic events. researchgate.netustb.edu.cn

Identification of Decomposition Stages and Associated Temperatures

The thermal decomposition of hydrated rare earth carbonates, including erbium carbonate, typically occurs in multiple stages. mdpi.com The general decomposition pathway involves dehydration, followed by the decomposition of the anhydrous carbonate to an oxycarbonate intermediate, and finally, the formation of the oxide. mdpi.com

The process can be summarized by the following reactions:

Dehydration: Er₂(CO₃)₃·nH₂O → Er₂(CO₃)₃ + nH₂O

Partial Decarbonation: 2Er₂(CO₃)₃ → Er₂O₂(CO₃) + 2CO₂

Final Decomposition: Er₂O₂(CO₃) → Er₂O₃ + CO₂

Studies have shown that the decomposition temperatures for rare earth carbonates and their intermediate phases tend to decrease with increasing atomic number. mdpi.com However, some studies on the thermal decomposition of erbium carbonate hydrate have reported that no stable intermediate phases, such as oxycarbonates, were detected during the process. researchgate.netresearchgate.net This suggests that the decomposition can proceed directly from the anhydrous carbonate to the oxide under certain experimental conditions. The decomposition of erbium acetate (B1210297), another precursor for erbium oxide, has been shown to proceed through several noncrystalline unstable intermediates before forming Er₂O₃ at 590°C. researchgate.net

The following table provides a general overview of the decomposition stages and approximate temperature ranges observed for rare earth carbonates.

| Decomposition Stage | General Temperature Range (°C) |

| Dehydration | < 100 - 500 |

| Anhydrous Carbonate to Oxycarbonate | 400 - 700 |

| Oxycarbonate to Oxide | > 700 |

Note: These temperature ranges are general and can be influenced by factors such as heating rate and atmosphere. mdpi.com

Analysis of Weight Loss Profiles Corresponding to Water and Carbon Dioxide Evolution

The weight loss profile obtained from TGA provides quantitative information about the evolution of volatile components like water and carbon dioxide. The initial weight loss corresponds to the removal of hydration water. mdpi.com For hydrated erbium carbonate, this dehydration can account for a significant portion of the total mass loss. mdpi.com The subsequent weight loss stages are attributed to the release of carbon dioxide as the carbonate decomposes to the oxide. americanelements.com

A study on a poorly ordered dysprosium carbonate hydrate, Dy₂(CO₃)₃·4H₂O, showed a progressive loss of water followed by the final carbonate decomposition at approximately 600°C. researchgate.net The total weight loss measured for a hydrated yttrium carbonate, Yb₂(CO₃)₃·2H₂O, was found to be 29.7%, which is very close to the theoretical value. mdpi.com

Characterization of Intermediate Phases Formed During Thermal Processing (e.g., Oxycarbonates)

The formation of intermediate phases, particularly oxycarbonates (Er₂O₂CO₃), is a common feature in the thermal decomposition of rare earth carbonates. mdpi.com These oxycarbonates are formed at higher temperatures as a result of the partial decomposition of either normal or hydroxycarbonates. mdpi.comsemanticscholar.org However, some studies have reported that for erbium carbonate, no stable intermediate phases are detected during its decomposition to the oxide. researchgate.netresearchgate.net This discrepancy may be due to differences in experimental conditions such as heating rate and atmosphere. mdpi.com

The decomposition of erbium soaps, which also yield erbium oxide upon heating, has been proposed to proceed through the formation of erbium carbonate as an intermediate. ijcmas.com Similarly, the thermal decomposition of erbium-containing metal-organic frameworks can lead to the formation of Er₂(CO₃)₃ at around 400-500°C. jcu.edu.au

Formation of Erbium Oxide (Er₂O₃) via Calcination of this compound

Calcination, the process of heating a solid material to a high temperature in the absence of air or in a controlled atmosphere, is the final step in converting this compound to erbium oxide (Er₂O₃). americanelements.com This process is crucial for obtaining the desired phase and crystallinity of the final oxide product. electrochemsci.org

Optimization of Calcination Parameters for Phase Purity and Crystallinity of Er₂O₃

The properties of the resulting erbium oxide are highly dependent on the calcination parameters, including temperature, time, and atmosphere. electrochemsci.org For instance, heating an erbium precursor at 300°C may lead to an amorphous solid, while higher temperatures are required to obtain crystalline Er₂O₃. electrochemsci.org The cubic C-phase of Er₂O₃ is the most stable structure at ambient pressure and is typically formed during the calcination of erbium precursors. electrochemsci.orgspm.com.cn Other phases, such as the monoclinic B-phase and the hexagonal H-phase, can be obtained at higher temperatures or under specific conditions. spm.com.cn

Optimizing calcination is key to achieving high phase purity and crystallinity. For example, in the synthesis of Er₂O₃ nanoparticles, post-synthesis calcination at 600–800°C under an inert atmosphere is critical for ensuring crystallinity.

Microstructural Evolution during Thermal Conversion

The thermal conversion of this compound to erbium oxide involves significant changes in the microstructure of the material. The initial erbium carbonate often consists of spherical aggregates of crystallites. researchgate.net During calcination, these precursors decompose, leading to the formation of erbium oxide nanoparticles. electrochemsci.org The morphology and size of these nanoparticles are influenced by the initial precursor characteristics and the calcination conditions.

Studies have shown that the precipitation method followed by calcination can produce nanocrystalline Er₂O₃. electrochemsci.org The pH during the initial precipitation process can also affect the crystallite size of the final oxide. electrochemsci.org For example, Er₂O₃ nanoparticles with an average size of about 36 nm have been synthesized by thermally treating erbium carbonate particles. researchgate.net

Thermochemical Studies Related to Stability and Decomposition Enthalpies

The thermodynamic stability of this compound, and consequently the energy required for its decomposition, is governed by fundamental thermochemical principles and trends observed across the rare earth element series. While specific, experimentally-derived values for the decomposition enthalpy of this compound are not widely reported in the literature, its stability can be understood through analysis of its enthalpy of formation, Gibbs free energy of formation, and the general behavior of lanthanide carbonates.

Research Findings on Stability and Enthalpy Trends

Comprehensive studies on the thermochemical properties of rare earth carbonates reveal consistent trends related to their position in the periodic table. mdpi.com For the normal rare earth carbonates, both the standard enthalpies of formation (ΔH°f) and the Gibbs free energies of formation (ΔG°f) tend to decrease in magnitude as the atomic number increases. mdpi.comnist.gov This general trend is directly applicable to the hydrated carbonate series, including this compound. mdpi.com

Studies indicate that for the heavier rare earth elements like erbium, the thermal decomposition of the hydrated carbonate proceeds directly to the oxide without the formation of stable intermediate compounds, such as oxycarbonates, which are often observed for lighter rare earth elements. asianpubs.orgunt.edu The final product of the thermal decomposition of erbium carbonate in the air is erbium(III) oxide (Er₂O₃). unt.edu

The following table summarizes the key thermochemical trends and characteristics pertinent to this compound.

| Property | Observation for this compound | Source |

| Enthalpy of Formation Trend | Follows the general trend for rare earth carbonates, where the enthalpy of formation decreases in magnitude with increasing atomic number. | mdpi.com |

| Gibbs Free Energy of Formation Trend | Follows the general trend for rare earth carbonates, where the Gibbs free energy of formation decreases in magnitude with increasing atomic number. | mdpi.com |

| Influence of Hydration | The enthalpy of hydration significantly contributes to the overall thermochemical properties, masking some trends seen in the anhydrous form. | mdpi.com |

| Decomposition Pathway | Decomposes to erbium(III) oxide without the formation of stable intermediate phases. | asianpubs.orgunt.edu |

| Relative Stability | The thermal stability of rare earth carbonates generally decreases with increasing atomic number. | mdpi.com |

Advanced Applications of Erbium Carbonate Hydrate in Materials Science

Precursor Material for High-Purity Erbium Oxide Synthesis

Erbium carbonate hydrate (B1144303) is a preferred water-insoluble source for producing other erbium compounds. americanelements.comamericanelements.com A primary application is its role as a starting material for the synthesis of high-purity erbium oxide (Er₂O₃). samaterials.comsamaterials.com This conversion is typically achieved through calcination, a thermal treatment process where the hydrate is heated to high temperatures. During calcination, erbium carbonate hydrate decomposes, yielding erbium oxide while releasing carbon dioxide and water. americanelements.comamericanelements.com The use of the carbonate as a precursor is advantageous because it allows for the production of fine, high-purity oxide powders, which is crucial for the performance of the final materials.

The high-purity erbium oxide derived from this compound is a key component in the manufacturing of advanced ceramics. sfa-oxford.comedge-techind.com These erbium-based ceramics are valued for their thermal stability and specific optical properties. samaterials.com Er₂O₃ is used as a dopant or the primary material in high-performance ceramics that find applications in electronic components, heat sinks, and as insulating coatings. samaterials.comelectrochemsci.org The pink hue of erbium oxide also allows for its use as a coloring agent in porcelain and other ceramic glazes. sfa-oxford.comwikipedia.org

Table 1: Applications of Erbium-Based Advanced Ceramics This table is interactive. Click on a row to learn more.

| Ceramic Application | Key Property of Erbium Oxide | Resulting Function |

| High-Performance Electronics | High thermal stability, Electrical insulation | Used in heat sinks and as insulating layers for components. samaterials.com |

| Protective Coatings | Corrosion resistance | Forms protective, corrosion-resistant layers on materials. electrochemsci.org |

| Coloring Agent | Distinctive pink color | Provides a stable pink pigment for porcelain and glazes. sfa-oxford.comwikipedia.org |

| Dopant | Enhances thermal and optical properties | Modifies the characteristics of host ceramic materials for specialized uses. samaterials.com |

The synthesis of high-purity erbium oxide from this compound is fundamental to the fabrication of specialized optical materials. samaterials.comsamaterials.comsfa-oxford.com Erbium-doped materials are essential for laser technologies and fiber optic communications. samaterials.comchemicalbook.com The most significant application is in Erbium-Doped Fiber Amplifiers (EDFAs), which boost signal strength in long-distance fiber optic networks. sfa-oxford.comstanfordmaterials.com The precise optical properties required for these applications depend on the high purity of the erbium oxide used as a dopant, which is reliably produced from the carbonate precursor. americanelements.comamericanelements.com Erbium oxide is also used to create infrared-absorbing glass, which is incorporated into safety glasses for welders and metalworkers. stanfordmaterials.com

Utilization in the Production of Advanced Ceramics

Role in Catalysis and Catalyst Precursor Development

This compound serves as a precursor for developing erbium-based catalysts used in various chemical reactions. samaterials.comheegermaterials.comstanfordmaterials.com While the carbonate itself is not typically the active catalyst, it is the starting point for creating catalytically active erbium compounds, primarily erbium oxide. stanfordmaterials.comresearchgate.net The synthesis process allows for control over the final catalyst's properties, such as particle size and surface area, which are critical for catalytic performance. researchgate.net

Materials derived from this compound, particularly erbium oxide, exhibit significant catalytic activity. electrochemsci.org Erbium oxide is used in the petroleum industry as a catalyst in refining processes like cracking and reforming, where it helps improve the efficiency of converting raw materials into valuable products. Its ability to stabilize reactions at high temperatures makes it a valuable industrial catalyst. Furthermore, erbium oxide has shown promise as a selective dehydration catalyst, for instance, in the conversion of 1,4-butanediol (B3395766) to 3-buten-1-ol. electrochemsci.org Erbium salts, which can be synthesized from the carbonate, also function as effective Lewis acid catalysts in various organic transformations. researchgate.net

Table 2: Catalytic Applications of Erbium-Derived Materials This table is interactive. Click on a row to learn more.

| Catalytic Process | Derived Erbium Material | Role of Catalyst |

| Petroleum Refining | Erbium Oxide (Er₂O₃) | Improves efficiency in cracking and reforming processes. |

| Alcohol Dehydration | Erbium Oxide (Er₂O₃) | Acts as a selective catalyst for producing alkenes from alcohols. electrochemsci.org |

| Organic Synthesis | Erbium Salts (e.g., Er(OTf)₃) | Functions as a reusable Lewis acid catalyst, compatible with aqueous media. researchgate.netmdpi.com |

| Cellulose (B213188) Conversion | Erbium-exchanged Montmorillonite | Acts as a solid acid catalyst for converting cellulose to lactic acid. researchgate.net |

Potential in Nuclear Engineering Materials

Erbium and its compounds, notably erbium oxide derived from the carbonate, have important applications in nuclear engineering due to their unique nuclear properties. samaterials.comsamaterials.comsfa-oxford.com

Erbium is an effective neutron absorber and is utilized in nuclear reactors to control the fission process. sfa-oxford.comwikipedia.orgprochemonline.com It is incorporated into nuclear fuel rods as a "burnable poison" or "burnable absorber." wikipedia.orgpensoft.net As a burnable poison, erbium helps to manage the reactivity of the reactor core over its operational lifetime. pensoft.net Initially, it absorbs excess neutrons, and as the fuel is consumed, the erbium is also depleted, balancing the reactivity changes. pensoft.net This application enhances the safety and efficiency of nuclear reactor operations. sfa-oxford.com A key feature of erbium is its resonance absorption of thermal neutrons at an energy of 0.41 eV. pensoft.net

Table 3: Neutron Absorption Properties of Erbium This table is interactive. Click on a row to learn more.

| Property | Description | Significance in Nuclear Engineering |

| Neutron Absorption | Erbium isotopes can capture neutrons effectively. | Used in control rods and as a burnable poison to regulate nuclear reactions. sfa-oxford.comprochemonline.com |

| Burnable Poison | The neutron absorption capability depletes over time along with the nuclear fuel. | Helps maintain a stable power output and extends the life of the reactor core. pensoft.net |

| Reactivity Control | Reduces the need for other control mechanisms, such as soluble boron in the coolant. | Can lead to a reduction in liquid radioactive waste. pensoft.net |

| Resonance Absorption | Exhibits a strong absorption peak for neutrons at a specific energy level (0.41 eV). | Allows for targeted control of thermal neutrons within the reactor core. pensoft.net |

Application in Shielding Materials and Reactor Control Elements

Erbium and its compounds exhibit a significant capacity for absorbing neutrons, making them valuable materials in the nuclear industry. samaterials.comamericanelements.comedge-techind.com This property is leveraged in the fabrication of control rods for nuclear reactors, where erbium acts as a neutron absorber to help manage and control the rate of nuclear fission safely and efficiently. samaterials.com The production of these specialized materials often begins with precursor compounds like this compound, which can be converted into erbium oxide (Er₂O₃). americanelements.comchemball.com Erbium oxide is then incorporated into shielding materials. chemball.com Research has shown that rare earth elements, including erbium, are effective at absorbing thermal neutrons and gamma rays, while also enhancing the mechanical properties of the protective composite materials. researchgate.net

Development of Erbium-Containing Materials for Photonics and Optoelectronics

The unique optical properties of erbium ions (Er³⁺) are central to their widespread use in photonics and optoelectronics. samaterials.com this compound is a key starting material for producing the high-purity erbium compounds required for these technologies. samaterials.comheegermaterials.com The trivalent erbium ion has an intra-4f electronic shell transition that corresponds to a wavelength of 1.54 µm (or 1540 nm), which is a standard wavelength for telecommunications as it aligns with the minimum transmission loss window of silica-based optical fibers. erbium.nlucl.ac.uk This makes erbium-doped materials ideal for creating components that generate, guide, and amplify light. erbium.nl

The synthesis of materials for optical amplification is a primary application area for erbium compounds derived from this compound. americanelements.comamericanelements.com Erbium-doped materials are essential for optical amplifiers, which boost signal strength in long-distance fiber-optic communication networks. samaterials.comstanfordmaterials.com

Synthesis Methods and Host Materials:

Ion Implantation: This technique involves bombarding a substrate with erbium ions. It is used to dope (B7801613) materials like silica (B1680970), Al₂O₃, and silicon. erbium.nl

Sol-Gel Process: Erbium precursors, such as erbium acetate (B1210297) hydrate derived from the carbonate, are used to create erbium-containing thin films through processes like spin coating and chemical vapor deposition (CVD). stanfordmaterials.com

Co-precipitation and MCVD: In fiber fabrication, erbium-doped nanoparticles can be synthesized and incorporated into the core of optical fibers using Modified Chemical Vapor Deposition (MCVD). nih.gov

A variety of host materials have been investigated for erbium doping, each with specific advantages:

Silica (SiO₂): The standard material for optical fibers. Co-dopants like aluminum or phosphorus are often used to prevent the clustering of erbium ions and improve energy transfer. wikipedia.org

Alumina (Al₂O₃): Allows for higher concentrations of erbium ions compared to silica, which is beneficial for creating compact amplifiers. mdpi.com

Erbium Compounds: Materials with very high erbium concentrations, such as erbium oxide (Er₂O₃) and erbium silicates (e.g., Er₃(SiO₄)₂Cl), are being explored to achieve much higher optical gain per unit length, which is crucial for integrated photonics. hep.com.cn

Research Findings on Optical Amplification:

The performance of erbium-doped amplifiers is a subject of extensive research. Key findings are summarized in the table below.

| Host Material | Erbium Concentration (ions/cm³) | Achieved Gain | Key Findings |

| Al₂O₃ | 7 x 10²⁰ | 2.3 dB in 1 mm² | Upconversion between excited Er³⁺ ions is a main limiting factor. erbium.nl |

| SiO₂ | - | 4.1 dB/cm | Optimization of the silica network and use of sensitizers like Yb can enhance pump efficiency. erbium.nl |

| Er₃(SiO₄)₂Cl (ECS) Nanowire | 1.62 x 10²² | 644 dB/cm signal enhancement, 30 dB/cm net gain | High crystal quality leads to a long lifetime and the highest Er lifetime-density product among tested materials. hep.com.cn |

| Ga₂O₃ | - | ~4.7 dB in 7 mm | Demonstrates potential as an excellent host for on-chip optical amplifiers. aip.org |

This compound is a foundational material for producing components used in various laser systems. americanelements.comedge-techind.com The pink-colored Er³⁺ ions possess optical fluorescent properties that are particularly useful for creating the gain medium in solid-state lasers. wikipedia.org These erbium-doped glasses or crystals are optically pumped at wavelengths around 980 nm or 1480 nm and then emit light at approximately 1530 nm through stimulated emission. wikipedia.org

Erbium-doped laser materials are integral to several types of lasers with diverse applications:

Er:YAG (Erbium-doped Yttrium Aluminum Garnet) Lasers: These lasers emit light at a wavelength of 2940 nm, which is strongly absorbed by water. wikipedia.org This property makes them highly effective and widely used in medical and dental procedures, such as laser surgery and dentistry, for precise tissue ablation with minimal thermal damage. samaterials.comwikipedia.org

Erbium-Doped Fiber Lasers (EDFLs): The same erbium-doped fibers used in amplifiers can be configured to create fiber lasers. wikipedia.org These lasers are critical in telecommunications and research.

Erbium-Ytterbium Lasers: For applications requiring higher power, such as metal cutting and welding, erbium is often co-doped with ytterbium. americanelements.com

The table below summarizes the properties and applications of key erbium-based lasers.

| Laser Type | Gain Medium | Primary Emission Wavelength | Key Applications |

| Er:YAG | Erbium-doped Yttrium Aluminum Garnet | 2940 nm | Dermatology, Dentistry, Laser Surgery. wikipedia.org |

| Erbium-Doped Fiber Laser (EDFL) | Erbium-doped Silica Fiber | ~1550 nm | Telecommunications, Research. stanfordmaterials.com |

| Erbium-Doped Glass Lasers | Erbium-doped Glass | ~1530 nm | Optical Amplification, Laser applications. edge-techind.com |

Theoretical and Computational Investigations of Erbium Carbonate Hydrate

Density Functional Theory (DFT) Studies for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a powerful tool for understanding the fundamental properties of materials like erbium carbonate hydrate (B1144303). In principle, DFT can be used to determine the arrangement of electrons and the nature of the chemical bonds within the crystal lattice.

For erbium-containing compounds, DFT calculations typically include considerations for the highly correlated 4f electrons of the erbium ion (Er³⁺), often through approaches like DFT+U, which adds a Hubbard U parameter to correct for on-site Coulombic interactions. arxiv.org Spin-orbit coupling (SOC) is another crucial factor to include due to the high atomic number of erbium. arxiv.org

Theoretical investigations of erbium carbonate hydrate using DFT would focus on:

Electronic Band Structure and Density of States (DOS): Calculations would reveal the electronic band gap and the distribution of electronic states. The orbital-resolved DOS would show the specific contributions from Er 4f, O 2p, and C 2p orbitals to the valence and conduction bands. researchgate.neticm.edu.pl Studies on similar systems have shown that the 4f orbitals of dopant Er atoms strongly influence the electronic structure, inducing localized states. researchgate.neticm.edu.pl

Bonding Analysis: By analyzing the electron density distribution, the nature of the ionic and covalent interactions between the erbium, carbonate, and water constituents can be elucidated. This involves examining the bonds between the erbium cation and the oxygen atoms of the carbonate groups and water molecules.

Charge Transfer: DFT can quantify the degree of charge transfer between the Er³⁺ ions, the carbonate anions (CO₃²⁻), and the water molecules of hydration, providing a more detailed picture of the ionic character of the compound.

While specific DFT studies solely on this compound are not widely published, the methodology is well-established for other rare-earth compounds and carbonates. arxiv.orgacs.org Such calculations are essential for a fundamental understanding of its properties and for predicting its behavior in various applications.

Molecular Dynamics (MD) Simulations for Hydration and Structural Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. Ab initio MD, which uses quantum mechanical calculations to determine interatomic forces, is particularly suited for investigating complex systems involving hydration and dynamic processes. nih.gov

For this compound, MD simulations can provide critical insights into:

Hydration Shell Structure: Simulations of the erbium ion (Er³⁺) in aqueous solution show a dynamic coordination environment. researchgate.net The Er³⁺ ion is typically hydrated by a mixture of 8 or 9 water molecules in its first hydration shell. researchgate.netresearchgate.net The second hydration shell is also stable and well-defined. researchgate.net Similarly, the carbonate ion's hydration shell has been studied, revealing strong hydrogen bonding between water molecules and the carbonate oxygen atoms. nih.gov

Structural Dynamics: MD simulations can model the dynamics of water ligand exchange in the hydration shells of the Er³⁺ ion, which occurs on a picosecond timescale. researchgate.net This exchange rate is a key parameter influencing the reactivity and properties of the hydrated ion. The simulations also show that the Er-ligand bond is weaker than that of trivalent transition metal ions but stronger than for lighter lanthanides like La(III). researchgate.net

Water Mobility: The dynamics of water molecules within the crystal lattice and at the surface of the material can be investigated. Studies on other hydrated carbonates, like amorphous calcium carbonate, have identified different populations of water molecules, including "slow water" with restricted dynamics due to strong interactions with cations and anions, and "fast water" with higher diffusivity. nih.gov A similar scenario is expected for this compound, where the water of hydration would have retarded mobility compared to bulk water. nih.gov

Hydration Properties of Er³⁺ Ion from MD Simulations| Property | Value/Description | Source |

|---|---|---|

| Coordination Number (First Shell) | Mixture of 8 and 9 | researchgate.netresearchgate.net |

| Ligand Exchange | Occurs on the picosecond timescale | researchgate.net |

| Hydration Shells | Stable first and second hydration shells observed | researchgate.net |

| Er-Ligand Bond Strength | Weaker than trivalent transition metals; stronger than La(III) and Ce(III) | researchgate.net |

Modeling of Crystallographic Parameters and Lattice Dynamics

The normal rare-earth carbonates, with the general formula RE₂(CO₃)₃·nH₂O, often crystallize in a tengerite-type structure for elements from neodymium to erbium. mdpi.commdpi.com These are orthorhombic crystals. mdpi.comresearchgate.net Theoretical modeling, often coupled with experimental data from X-ray diffraction (XRD), is used to refine crystallographic parameters.

Crystallographic Parameters: The lattice parameters (a, b, c) and unit cell volume of rare-earth carbonates show a systematic trend related to the lanthanide contraction. mdpi.com As the atomic number increases from the lighter to the heavier rare earths, the ionic radius of the RE³⁺ ion decreases, leading to a contraction of the unit cell volume. mdpi.commdpi.com This trend is clearly observable across the tengerite-type carbonates. researchgate.net Models can predict these parameters based on ionic radii and bonding considerations.

Lattice Dynamics: The study of lattice dynamics involves modeling the collective vibrations of atoms in the crystal, known as phonons. These calculations can predict properties related to the thermal behavior of the crystal, such as thermal expansion and heat capacity. While specific lattice dynamics calculations for this compound are scarce, the refined crystallographic data serves as the essential input for such models.

Crystallographic Data for Tengerite-Type Rare-Earth Carbonates| Compound | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

|---|---|---|---|---|

| Nd₂(CO₃)₃·nH₂O | 9.14 | 11.41 | 7.63 | 795.6 |

| Sm₂(CO₃)₃·nH₂O | 9.08 | 11.33 | 7.59 | 780.7 |

| Eu₂(CO₃)₃·nH₂O | 9.05 | 11.30 | 7.58 | 774.2 |

| Gd₂(CO₃)₃·nH₂O | 9.02 | 11.26 | 7.57 | 768.1 |

| Dy₂(CO₃)₃·nH₂O | 8.96 | 11.19 | 7.54 | 755.7 |

| Y₂(CO₃)₃·nH₂O | 8.94 | 11.15 | 7.53 | 750.3 |

| Er₂(CO₃)₃·nH₂O | 8.90 | 11.11 | 7.51 | 741.2 |

Prediction of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules and materials. mdpi-res.com For this compound, this involves modeling its vibrational and electronic spectra.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies associated with the internal modes of the carbonate ions (e.g., symmetric stretch, out-of-plane bend) and the water molecules (stretching and bending modes). escholarship.org These predicted frequencies can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in peak assignment and to understand how the crystalline environment and hydration affect the vibrational modes.

Electronic Spectra (UV-Vis): The sharp absorption bands observed in the UV-Vis spectra of erbium compounds are due to f-f electronic transitions within the Er³⁺ ion. The exact energies of these transitions are sensitive to the local coordination environment. researchgate.net Theoretical models, such as those used in conjunction with MD simulations, can simulate the UV-Vis spectra, providing a link between the atomic-level structure and the observed spectroscopic features. researchgate.netresearchgate.net These predictions help in understanding the speciation of erbium in different chemical environments. researchgate.net

Thermodynamic Calculations for Phase Stability and Reaction Energetics

Computational thermodynamics allows for the prediction of the stability of different phases and the energetics of chemical reactions. mdpi.com

Phase Stability: DFT and other methods can be used to calculate the formation energies of this compound, as well as related phases like erbium hydroxycarbonate (Er(OH)CO₃) and erbium oxide (Er₂O₃). researchgate.netmdpi.com By comparing these energies, a phase stability diagram can be constructed as a function of temperature, pressure, and the chemical potentials of H₂O and CO₂. mdpi.comskb.com This is crucial for understanding the conditions under which this compound will form or decompose. mdpi.com For example, calculations can determine whether the normal carbonate or the hydroxycarbonate is the more stable phase under specific environmental conditions. skb.com

Reaction Energetics: The energetics of key reactions, such as dehydration, can be modeled. By calculating the total energies of the reactants (e.g., Er₂(CO₃)₃·3H₂O) and products (e.g., Er₂(CO₃)₃ + 3H₂O), the enthalpy of reaction can be determined. This provides fundamental data for understanding the thermal decomposition of the material, which has been studied experimentally using techniques like thermogravimetric analysis (TGA). researchgate.net Thermodynamic databases compile these calculated and experimental values to create comprehensive models for geochemical and materials processing applications. researchgate.netusgs.gov

Comparative Analysis of Erbium Carbonate Hydrate Within the Lanthanide Carbonate Series

Trends in Synthesis Methodologies Across the Lanthanide Series

The synthesis of lanthanide carbonates, including erbium carbonate hydrate (B1144303), is achieved through several established methods, with precipitation and hydrothermal techniques being the most prevalent. The choice of method and specific conditions often dictates the nature of the resulting carbonate, be it a normal carbonate, a hydroxycarbonate, or a basic carbonate.

A common and convenient method involves precipitation from aqueous solutions of lanthanide salts (chlorides or nitrates) using alkali metal or ammonium (B1175870) carbonates and bicarbonates as precipitants. asianpubs.orgmdpi.com For instance, crystalline hydrated holmium and erbium carbonates have been successfully synthesized using ammonium bicarbonate as the precipitant at room temperature. asianpubs.org Another widely used precipitation technique is the homogeneous precipitation method, often employing the hydrolysis of urea (B33335). mjcce.org.mkdoaj.org This method allows for a slow, controlled increase in pH, facilitating the formation of well-defined crystalline particles. The reaction of lanthanide(III) salts with urea at elevated temperatures (around 80°C) has been shown to yield hydrated lanthanide carbonates, Ln₂(CO₃)₃·nH₂O, where n can range from 4 to 6. mjcce.org.mkdoaj.org

Hydrothermal synthesis offers another route to crystalline lanthanide carbonates. This method involves the aging of amorphous carbonate precursors under elevated temperature and pressure. nih.govmdpi.com Studies have shown that the hydrothermal treatment of amorphous precursors, formed by precipitating rare-earth nitrates with ammonium carbonate, can lead to the formation of tengerite-type rare-earth carbonates for lanthanides from neodymium to erbium. nih.govmdpi.com The nature of the final product in hydrothermal synthesis is highly dependent on the specific rare-earth element, a direct consequence of the lanthanide contraction. nih.gov

The use of organic precursors, such as trichloroacetates, has also been a historically significant method for synthesizing normal lanthanide carbonates. mdpi.com The decomposition of these trichloroacetate (B1195264) salts yields the corresponding carbonates. mdpi.com More novel approaches, such as the use of supercritical CO₂, have been explored for the synthesis of normal carbonates of several lanthanides. mdpi.com

| Synthesis Method | Description | Applicability to Erbium Carbonate Hydrate | Key Parameters |

|---|---|---|---|

| Precipitation with Alkali/Ammonium Carbonates | Direct precipitation from a lanthanide salt solution using a carbonate or bicarbonate salt. asianpubs.org | Applicable; has been used to synthesize crystalline this compound. asianpubs.org | Concentration of reactants, temperature, pH. |

| Homogeneous Precipitation (Urea Hydrolysis) | Slow generation of carbonate ions in situ through the hydrolysis of urea, leading to controlled precipitation. mjcce.org.mk | Applicable; a common method for producing crystalline lanthanide carbonates. mjcce.org.mk | Temperature, reaction time, urea concentration. |

| Hydrothermal Synthesis | Crystallization of amorphous carbonate precursors under elevated temperature and pressure. nih.govmdpi.com | Applicable; can yield tengerite-type erbium carbonate. nih.govmdpi.com | Temperature, pressure, aging time. |

| Trichloroacetate Decomposition | Thermal decomposition of lanthanide trichloroacetate salts to form the corresponding carbonates. mdpi.com | Historically used for lanthanide carbonates. mdpi.com | Decomposition temperature. |

Comparative Crystallography and Structural Homologies/Differences

The crystal structures of hydrated normal lanthanide carbonates primarily fall into two main types: the lanthanite-type and the tengerite-type . The lighter lanthanides, from lanthanum to neodymium, typically form carbonates isostructural with lanthanite, which has an orthorhombic crystal system (space group Pccn). mdpi.com In contrast, the heavier lanthanides, including samarium, gadolinium, dysprosium, holmium, and erbium, as well as yttrium, tend to form carbonates that are isostructural with tengerite. mdpi.com

This compound, therefore, is expected to adopt the tengerite-type structure . This has been confirmed in studies where crystalline hydrated erbium carbonate was synthesized and found to have a structure closely related to tengerite-type rare earth carbonates. asianpubs.orgresearchgate.net The tengerite structure also belongs to the orthorhombic crystal system. acs.org

The infrared spectra of tengerite-type carbonates, such as those of holmium and erbium, indicate the presence of two distinct types of carbonate groups within the unit cell, suggesting different coordination modes (e.g., bidentate and unidentate). asianpubs.orgresearchgate.net The degree of hydration in these normal carbonates can vary depending on the synthesis conditions. mdpi.com For instance, erbium carbonate synthesized via urea hydrolysis has been identified as Ln₂(CO₃)₃·nH₂O with n ranging from 4-6. mjcce.org.mk

| Lanthanide Group | Typical Crystal Structure | Crystal System | Example Lanthanides | This compound's Position |

|---|---|---|---|---|

| Light Lanthanides | Lanthanite-type | Orthorhombic (Pccn) | La, Pr, Nd mdpi.com | - |

| Heavy Lanthanides | Tengerite-type | Orthorhombic | Sm, Gd, Dy, Ho, Er, Y mdpi.com | Falls within this group, adopting a tengerite-type structure. asianpubs.org |

Influence of Lanthanide Contraction on this compound Formation and Structure

The lanthanide contraction refers to the steady decrease in the ionic radii of the trivalent lanthanide cations with increasing atomic number. mdpi.combyjus.com This phenomenon is a result of the poor shielding of the nuclear charge by the 4f electrons. mdpi.com The lanthanide contraction has a profound influence on the chemical and physical properties of the lanthanides and their compounds, including this compound.

The transition from the lanthanite-type structure for lighter lanthanides to the tengerite-type structure for heavier lanthanides is a direct consequence of the decreasing ionic radius. mdpi.com As the cation size decreases, the coordination environment and the packing of the carbonate ions and water molecules in the crystal lattice change, favoring the tengerite structure for the smaller, heavier lanthanides like erbium.

The lanthanide contraction also affects the kinetics of carbonate formation. In hydrothermal synthesis, it has been observed that the size of the RE³⁺ cation plays a crucial role, with the larger cations of the lighter lanthanides exhibiting faster reaction kinetics. nih.gov Therefore, the formation of this compound would be expected to proceed at a different rate compared to its lighter counterparts under similar hydrothermal conditions.

Furthermore, properties such as the unit cell volume of the carbonates show a systematic decrease across the lanthanide series, consistent with the lanthanide contraction. nih.govmdpi.com This trend is a key factor in the subtle but significant differences in the properties of adjacent lanthanide carbonates, which can be exploited for their separation. mdpi.com

Comparative Thermal Decomposition Behavior